(1S)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol
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Overview
Description
The compound (1S)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.
Construction of the furo[3,4-d][1,3]dioxol ring: This step often involves cyclization reactions under acidic or basic conditions.
Introduction of the ethan-1-ol side chain: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups at the amino position.
Scientific Research Applications
(1S)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, particularly in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.
Mechanism of Action
The mechanism of action of (1S)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
(1S)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol: can be compared with other similar compounds, such as:
Nicotine Related Compound E: Shares structural similarities but differs in its biological activity and applications.
(-)-Carvone: A natural compound with different applications, particularly in agriculture as a bioherbicide.
The uniqueness of This compound lies in its specific structure and the resulting biological activity, which makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H22N4O4 |
---|---|
Molecular Weight |
334.37 g/mol |
IUPAC Name |
1-[(3aR)-4-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethanol |
InChI |
InChI=1S/C16H22N4O4/c1-8(21)10-11-16(4,24-15(2,3)23-11)14(22-10)20-6-5-9-12(17)18-7-19-13(9)20/h5-8,10-11,14,21H,1-4H3,(H2,17,18,19)/t8?,10?,11?,14?,16-/m1/s1 |
InChI Key |
TZVRSFUVZQTJEX-ZTDSZOEGSA-N |
Isomeric SMILES |
CC(C1C2[C@](C(O1)N3C=CC4=C(N=CN=C43)N)(OC(O2)(C)C)C)O |
Canonical SMILES |
CC(C1C2C(C(O1)N3C=CC4=C(N=CN=C43)N)(OC(O2)(C)C)C)O |
Origin of Product |
United States |
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